

Deoxymethoxetamine IC50 values vs other dissociatives

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Compound Focus: Deoxymethoxetamine

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IC₅₀ Comparison of Dissociative Compounds

The following table lists the experimentally determined IC₅₀ values for **deoxymethoxetamine** and several related compounds, based on patch-clamp recordings of NMDAR-expressing neurons in mice [1] [2].

Compound	IC ₅₀ Value (μM)	Relative Potency to Methoxetamine
O-Desmethyl Methoxetamine (Metabolite)	0.227	~2.3 times more potent
Methoxetamine (MXE)	0.524	Baseline
Methoxisopropamine (MXIP)	0.661	~1.3 times less potent
Deoxymethoxetamine (DMXE)	0.679	~1.3 times less potent
N-Desethyl Methoxetamine (Metabolite)	1.649	~3.1 times less potent

As the data shows, DMXE is slightly less potent than its parent compound, methoxetamine, but remains a potent NMDAR blocker [1].

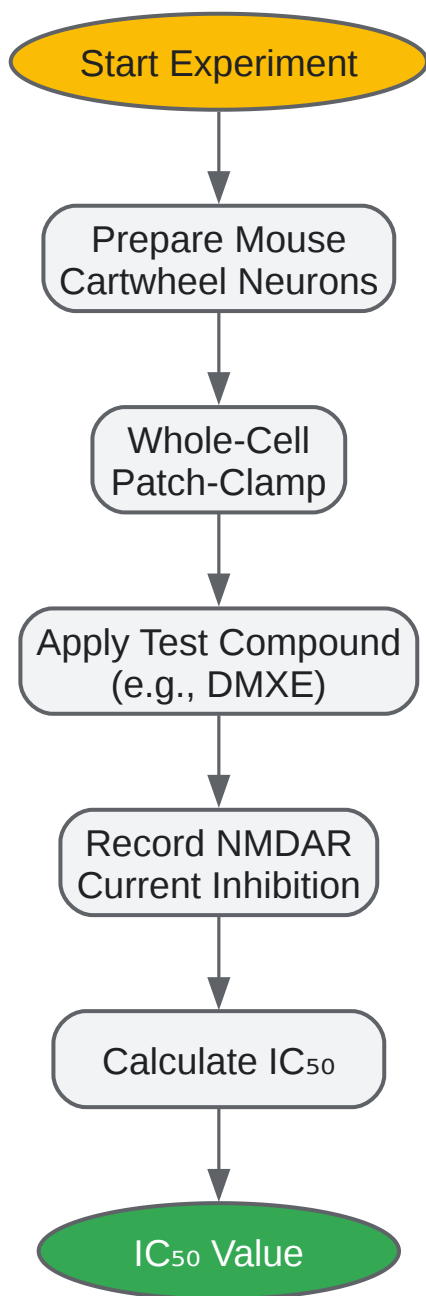
Experimental Methodology

The comparative IC₅₀ data was generated using a rigorous electrophysiological approach, detailed below [1] [2].

- **Experimental System:** The study used cartwheel interneurons from mice, which naturally express NMDA receptors. The use of native neurons, as opposed to artificial expression systems, can provide more physiologically relevant data.
- **Technique:** Whole-cell patch-clamp recording. This gold-standard technique allows for precise measurement of ion channel activity in individual cells.
- **Protocol:** Neurons were voltage-clamped to measure the flow of ions through NMDA receptor channels. The experiment involved applying the dissociative compounds (like DMXE and MXE) at different concentrations while recording the resulting inhibition of the NMDA receptor-mediated current.
- **Data Analysis:** The recorded data was used to calculate the IC₅₀ for each compound. This is the concentration at which the drug inhibits half of the maximum NMDA receptor current. The data fitting to determine IC₅₀ is typically based on a four-parameter logistic regression model [3].

Mechanism of Action & Experimental Workflow

Dissociative arylcyclohexylamines like DMXE primarily exert their effects by non-competitively blocking the NMDA receptor. The following diagram illustrates the key steps involved in the cited study for determining the IC₅₀ value.



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This workflow directly links the experimental procedures to the final quantitative results in the table [1] [2].

Key Insights for Researchers

- **Significance of Potency:** The low IC₅₀ values confirm that DMXE and its analogues are **potent NMDAR blockers**. This high potency is a serious concern for human abuse and potential toxicity, as over-inhibition of NMDA receptors can lead to dissociative effects and neurotoxicity [1].

- **Role of Metabolites:** The study also highlights that the major metabolites of methoxetamine, particularly O-desmethyl methoxetamine, are themselves potent NMDAR blockers. This means that the **pharmacological and toxic effects** of the parent drug are not only due to the compound itself but also its active metabolites [1].
- **Data Context:** IC_{50} is a measure of **functional potency** under specific assay conditions, not a direct measure of binding affinity (Kd). The value can be influenced by factors like the experimental system and can be converted to an approximate Kd using established equations like Cheng-Prusoff for competitive inhibitors in binding assays [4] [5].

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